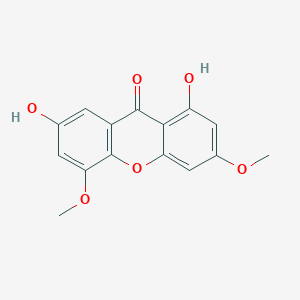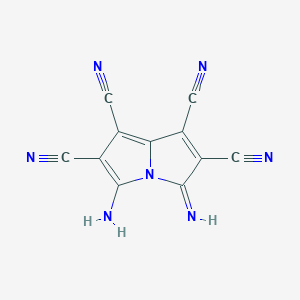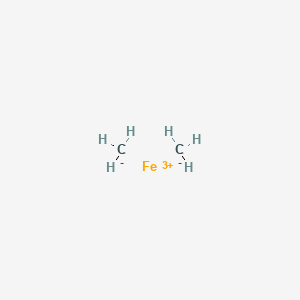
Carbanide;iron(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbanide;iron(3+) can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride (FeCl₃) with methyl lithium (CH₃Li) in an anhydrous environment. The reaction typically proceeds as follows:
FeCl3+3CH3Li→CH3Fe+3LiCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of the reagents and the product.
Industrial Production Methods: Industrial production of carbanide;iron(3+) is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory settings with precise control over temperature and moisture levels to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Carbanide;iron(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or other oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: Iron(II) compounds and methane (CH₄).
Substitution: Various alkyl or aryl iron compounds depending on the substituent used.
Scientific Research Applications
Carbanide;iron(3+) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Research into its potential as a model compound for studying iron-containing enzymes and their mechanisms.
Medicine: Investigations into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Mechanism of Action
The mechanism by which carbanide;iron(3+) exerts its effects involves the interaction of the iron center with various substrates. The iron(3+) ion can coordinate with different ligands, facilitating various chemical transformations. The carbanide ion (CH₃⁻) can act as a nucleophile, participating in substitution reactions and forming new carbon-iron bonds. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparison with Similar Compounds
Carbanide;iron(3+) can be compared with other similar compounds, such as:
Methylcobalt(III) (CH₃Co): Similar in structure but with cobalt instead of iron. It exhibits different reactivity due to the different electronic properties of cobalt.
Methylnickel(III) (CH₃Ni): Another similar compound with nickel. It has unique catalytic properties distinct from those of carbanide;iron(3+).
Methylmanganese(III) (CH₃Mn): Similar in structure but with manganese. It is used in different catalytic and synthetic applications.
Carbanide;iron(3+) is unique due to the specific electronic configuration of iron(3+), which influences its reactivity and the types of reactions it can catalyze. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.
Properties
CAS No. |
129965-27-1 |
|---|---|
Molecular Formula |
C2H6Fe+ |
Molecular Weight |
85.91 g/mol |
IUPAC Name |
carbanide;iron(3+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+3 |
InChI Key |
HYRLTEBWALXELR-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)

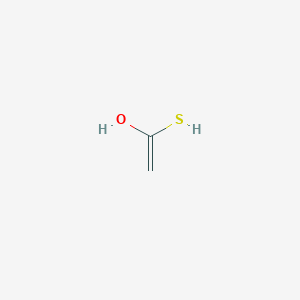
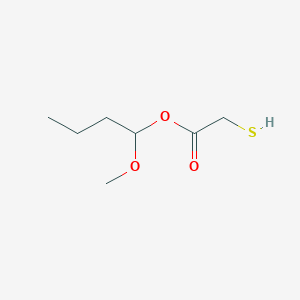
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
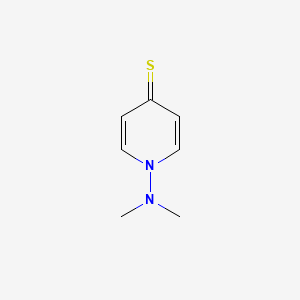
silane](/img/structure/B14277367.png)
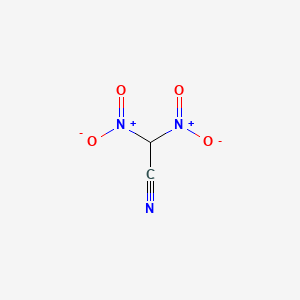

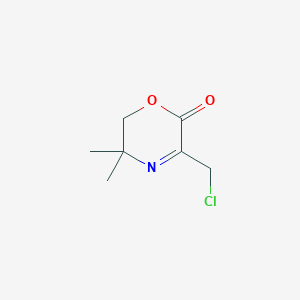

![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
